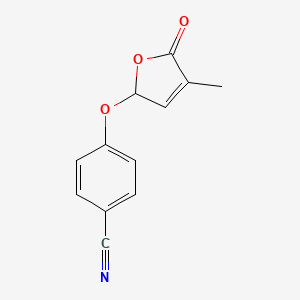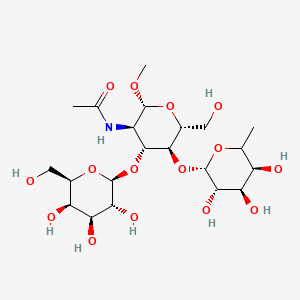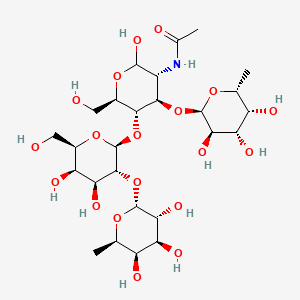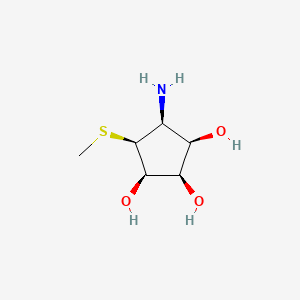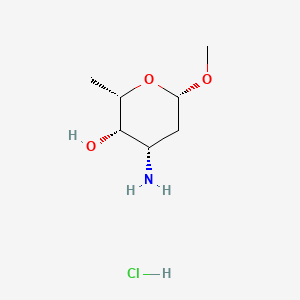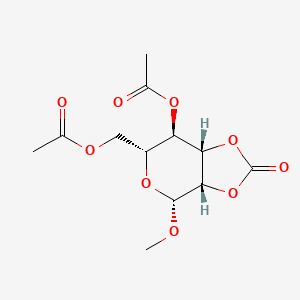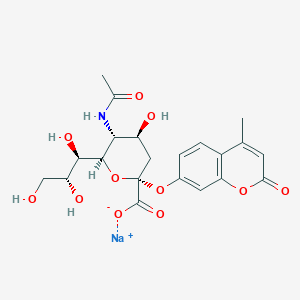
3-Mercaptotyramine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptotyramine Hydrochloride is a dopamine analog and an inhibitor of catechol-O-methyltransferase . It is also known as 4-(2-Aminoethyl)-2-mercaptophenol hydrochloride . It has a molecular weight of 205.71 and a molecular formula of C8H11NOS•HCl .
Molecular Structure Analysis
The molecular formula of this compound is C8H11NOS•HCl . This indicates that it contains eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, one sulfur atom, and one chloride atom .Chemical Reactions Analysis
This compound is known to irreversibly inhibit the enzyme catechol-O-methyltransferase (COMT) by forming an SS bridge to a reactive mercapto group in the reactive site . This suggests that it participates in redox reactions involving the formation and breaking of sulfur-sulfur bonds.Wissenschaftliche Forschungsanwendungen
3-Mercaptotyramine Hydrochloride has been studied in the context of radioprotectant compounds. The crystal structures of related compounds like 2-mercaptoethylamine hydrochloride and 3-mercaptopropylamine hydrochloride were determined to understand the conformation of radioprotectant compounds (Jandacek & Swartz, 1970).
It is used in the conjugation of peptides or proteins mediated by N-hydroxysulfo-succinimide (NHS), as demonstrated in the synthesis of CdTe nanoparticles in aqueous solution for applications in cell labeling (Shan et al., 2008).
This compound is involved in the synthesis of N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate (NHS-MAG3), which is used for covalently conjugating a MAG3 chelator to primary amine functionalized biomolecules. This is significant in nuclear imaging and tumor radiation therapy studies (Wang, Liu, & Hnatowich, 2007).
Research has also explored its role in the synthesis of novel copolymers by Ralstonia eutropha, which produced polythioesters with different contents of 3-mercaptopropionic acid for potential use in material science (Lütke-Eversloh et al., 2002).
Additionally, this compound has been implicated in the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate), a sulfur analogue to poly(3-hydroxybutyrate) by Ralstonia eutropha, indicating its potential application in biopolymer synthesis (Lütke-Eversloh et al., 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-2-sulfanylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPBZPYBTMVFNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)S)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
